molecular formula C9H17N B3039009 (4aR,8aR)-decahydroisoquinoline CAS No. 947767-62-6

(4aR,8aR)-decahydroisoquinoline

Cat. No.: B3039009
CAS No.: 947767-62-6
M. Wt: 139.24 g/mol
InChI Key: NENLYAQPNATJSU-BDAKNGLRSA-N
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Description

(4aR,8aR)-Decahydroisoquinoline is a bicyclic organic compound that belongs to the class of isoquinolines It is characterized by its unique structure, which includes a decahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4aR,8aR)-decahydroisoquinoline typically involves the hydrogenation of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline using palladium on carbon (Pd/C) as a catalyst under high pressure and temperature conditions. Another approach involves the reduction of isoquinoline with sodium borohydride (NaBH4) in the presence of a suitable solvent such as ethanol.

Industrial Production Methods: In industrial settings, this compound can be produced through large-scale catalytic hydrogenation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: (4aR,8aR)-Decahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be further reduced to form tetrahydroisoquinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: N-oxides of decahydroisoquinoline

    Reduction: Tetrahydroisoquinoline derivatives

    Substitution: Alkylated or acylated decahydroisoquinoline derivatives

Scientific Research Applications

(4aR,8aR)-Decahydroisoquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (4aR,8aR)-decahydroisoquinoline involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and signal transduction pathways. The compound’s effects are mediated through its binding to receptors such as dopamine and serotonin receptors, modulating their activity and downstream signaling cascades.

Comparison with Similar Compounds

    Tetrahydroisoquinoline: Shares a similar core structure but with fewer hydrogen atoms.

    Isoquinoline: The parent compound from which (4aR,8aR)-decahydroisoquinoline is derived.

    Quinoline: Another bicyclic compound with structural similarities.

Uniqueness: this compound is unique due to its fully saturated bicyclic structure, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from its less saturated counterparts.

Properties

IUPAC Name

(4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-4-9-7-10-6-5-8(9)3-1/h8-10H,1-7H2/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENLYAQPNATJSU-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CNCCC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2CNCC[C@H]2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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